Bodipy 576/589
Description
Historical Context and Evolution of Boron-Dipyrromethene (BODIPY) Dye Chemistry
The journey of Boron-Dipyrromethene (BODIPY) dyes began in 1968 with their first synthesis by Treibs and Kreuzer. acs.orgnih.govrsc.org These dyes, chemically known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes, initially garnered interest for their remarkable optical characteristics, including high molar extinction coefficients, sharp fluorescence peaks, and high fluorescence quantum yields. acs.orgrsc.org Over the decades, the versatility of the BODIPY core has been extensively explored, allowing for chemical modifications at various positions of the molecule. This structural adaptability enables the fine-tuning of their photophysical properties, leading to a broad palette of fluorescent dyes with emissions spanning the visible to near-infrared regions of the spectrum. frontiersin.org The robustness of the BODIPY structure has facilitated its use in a wide array of scientific and technological fields, from bioimaging and fluorescent labeling of proteins and lipids to materials science applications such as laser dyes and sensors. nih.govfrontiersin.org
Unique Significance and Research Trajectory of Bodipy 576/589 in Contemporary Scientific Inquiry
This compound is a specific derivative of the BODIPY family that exhibits bright, red fluorescence. acs.orgaatbio.com Its nomenclature, "576/589," refers to its approximate absorption and emission maxima in nanometers, respectively. mdpi.com A key structural feature that distinguishes this compound and contributes to its long-wavelength emission is the presence of a pyrrolyl group at the α-position of the BODIPY core, extending the π-conjugation of the chromophore. nih.govacs.org This modification results in a significant red shift in its spectral properties compared to the parent BODIPY core. nih.gov
The unique hydrophobic nature of this compound makes it an ideal stain for lipids, membranes, and other lipophilic structures within cells. acs.orgaatbio.comresearchgate.net Furthermore, its relatively long excited-state lifetime (typically around 5 nanoseconds or longer), high quantum yield, and large two-photon absorption cross-section have made it a valuable tool in advanced fluorescence microscopy techniques, including fluorescence polarization-based assays and two-photon microscopy. acs.orgnih.govaatbio.com The research trajectory of this compound has been marked by the development of various derivatives, such as those containing carboxylic acid or N-hydroxysuccinimidyl (NHS) ester functional groups, which allow for its conjugation to a wide range of biomolecules, including proteins, antibodies, and amine-modified oligonucleotides. acs.orgaatbio.com
Overview of Current Research Trends and Foundational Theories Pertaining to this compound Derivatives
Current research on this compound and its derivatives is focused on several key areas. A significant trend involves the synthesis of novel analogues with further tailored photophysical properties. For instance, researchers are exploring the installation of different substituents on the pyrrolyl ring and other positions of the BODIPY core to modulate the dye's emission wavelength, quantum yield, and environmental sensitivity. nih.govacs.org These efforts aim to develop probes with enhanced performance for specific applications, such as targeted bioimaging and as photosensitizers in photodynamic therapy. acs.org
Another major research thrust is the development of "smart" or environment-sensitive probes based on the this compound scaffold. These probes are designed to exhibit changes in their fluorescence properties in response to specific environmental parameters, such as polarity or viscosity, enabling the study of dynamic processes within living cells. nih.gov
Theoretical and computational studies, particularly using Density Functional Theory (DFT), play a crucial role in modern research on Bodipy derivatives. These theoretical approaches provide valuable insights into the relationship between the molecular structure and the photophysical properties of the dyes. ias.ac.inrsc.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can predict how structural modifications will affect the absorption and emission spectra, aiding in the rational design of new dyes with desired characteristics. ias.ac.inrsc.org For example, theoretical studies have helped to elucidate the mechanism by which extending the π-conjugation through the addition of a pyrrole (B145914) group leads to the observed red-shift in the emission of this compound. rsc.org
Scope and Organizational Framework of the Academic Research Outline on this compound
This article provides a focused examination of the chemical compound this compound. The content is structured to first provide a historical and foundational understanding of BODIPY dyes in general. It then narrows its focus to the specific attributes and research significance of this compound. The subsequent sections delve into the current research trends and the theoretical underpinnings that guide the development of its derivatives. The information presented is based on detailed research findings and is intended to offer a scientifically accurate and authoritative overview of this important fluorescent probe.
Interactive Data Tables
Table 1: General Properties of this compound
| Property | Value | Reference |
| Appearance | Dark colored solid | acs.org |
| Molecular Formula | C₁₆H₁₄BF₂N₃O₂ (for carboxylic acid derivative) | acs.org |
| Molecular Weight | 329.11 g/mol (for carboxylic acid derivative) | acs.org |
| Solubility | Good in DMF, DMSO | aatbio.comacs.org |
| Excitation Maximum (Ex) | ~576 nm | mdpi.com |
| Emission Maximum (Em) | ~589 nm | mdpi.com |
| Extinction Coefficient | High | acs.orgaatbio.com |
| Fluorescence Quantum Yield | High | acs.orgaatbio.com |
| Excited-State Lifetime | ~5 nanoseconds or longer | acs.orgnih.govaatbio.com |
Table 2: Common Derivatives of this compound and Their Applications
| Derivative | Reactive Group | Reactivity | Key Applications | Reference |
| This compound, carboxylic acid | Carboxylic acid (-COOH) | Can be activated to react with primary amines | Reference control, conjugation to amino groups after activation | acs.org |
| This compound, NHS ester | N-hydroxysuccinimidyl ester | Primary amines (R-NH₂) | Labeling of proteins, antibodies, and amine-modified oligonucleotides | acs.orgaatbio.com |
| Cholesteryl this compound C11 | Cholesteryl ester | Incorporation into lipid structures | Studying intravascular lipid metabolism | nih.gov |
Properties
Molecular Formula |
C16H14BF2N3O2 |
|---|---|
Molecular Weight |
329.1 g/mol |
IUPAC Name |
3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid |
InChI |
InChI=1S/C16H14BF2N3O2/c18-17(19)21-11(6-8-16(23)24)3-4-12(21)10-13-5-7-15(22(13)17)14-2-1-9-20-14/h1-5,7,9-10,20H,6,8H2,(H,23,24) |
InChI Key |
HEVJIRROVGECSJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CN4)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Functionalization of Bodipy 576/589 Scaffolds
Classical and Contemporary Synthetic Routes to the Bodipy 576/589 Core Structure
The synthesis of the core BODIPY structure has been well-established through several classical routes, which are often adapted to produce specific derivatives like this compound. The most common approach is a multi-step process rooted in porphyrin chemistry. researchgate.net
Classical Synthesis: This methodology typically involves two key stages:
Condensation and Oxidation: The process begins with an acid-catalyzed condensation of a pyrrole (B145914) derivative with an appropriate aldehyde or acid chloride. researchgate.netrsc.org For meso-substituted BODIPYs, a substituted aldehyde is used. This reaction forms a dipyrromethane intermediate. rsc.org Subsequent oxidation of the dipyrromethane, often using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, yields the corresponding dipyrromethene. rsc.orgd-nb.info
Boron Complexation: The final step involves the complexation of the dipyrromethene with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). rsc.org This reaction coordinates the boron atom to the nitrogen atoms of the dipyrromethene, forming the stable, fluorescent BODIPY core.
Contemporary Approaches: Modern synthetic strategies have focused on improving the efficiency and environmental footprint of BODIPY synthesis.
Mechanochemical Synthesis: A significant advancement towards green chemistry is the use of mechanochemistry. BODIPY dyes have been synthesized under solvent-free or nearly solvent-free conditions by grinding the reactants (e.g., 2,4-dimethylpyrrole (B27635) and an aldehyde) in a mortar and pestle. d-nb.info The entire sequence, including condensation, oxidation, and complexation, can be completed in minutes, offering a stark contrast to traditional methods that can take hours or days. d-nb.info
Regioselective Functionalization Strategies for this compound Derivatives
Post-synthetic modification of the BODIPY core is a powerful tool for tailoring its properties. The ability to selectively introduce functional groups at specific positions (regioselectivity) is crucial for developing targeted molecular probes and advanced materials. nih.gov
The pyrrole rings of the BODIPY core offer multiple sites for functionalization. Halogenated BODIPYs are particularly valuable as versatile platforms for introducing a wide range of substituents. nih.govnih.gov
Halogenation: Direct halogenation of the BODIPY core using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine can introduce chloro, bromo, or iodo groups at the pyrrole positions. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated BODIPYs serve as excellent precursors for various Pd(0)-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, C-O, and C-S bonds. nih.gov The reactivity of different halogenated positions can be exploited for stepwise functionalization. For instance, studies on polybrominated BODIPYs have shown that the C–Br bonds at the 3,5-positions are more reactive towards palladium insertion than those at the 2,6-positions, allowing for selective derivatization. acs.orgacs.org
| Reaction Type | Catalyst/Reagents | Positions Functionalized | Description |
| Suzuki Coupling | Pd(0) catalyst, boronic acid/ester | 2, 3, 5, 6 | Forms new C-C bonds, introducing aryl or vinyl groups. nih.govmdpi.com |
| Stille Coupling | Pd(0) catalyst, organostannane | 3, 5, 8 | Effective for creating C-C bonds with high regioselectivity, particularly at the 8-position. nih.govnih.gov |
| Sonogashira Coupling | Pd(0)/Cu(I) catalyst, terminal alkyne | 2, 6 | Introduces alkynyl groups, extending the π-conjugation of the core. nih.gov |
| Heck Coupling | Pd(0) catalyst, alkene | 2, 6 | Forms C-C bonds by coupling with alkenes. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amines, thiols, alkoxides) | 3, 5 | Halogens at the 3,5-positions are susceptible to replacement by various nucleophiles. researchgate.netresearchgate.netacs.org |
Interactive Data Table: Common Peripheral Functionalization Reactions
The meso-position (C8) is a critical site for modifying the electronic and steric properties of the BODIPY chromophore. rsc.org Substituents at this position can significantly influence the dye's absorption/emission wavelengths, fluorescence quantum yield, and propensity for aggregation. nih.gov
Synthesis-Integrated Substitution: The most direct method for introducing a meso-substituent is by using a substituted aldehyde (R-CHO) or acid chloride during the initial condensation step of the synthesis. rsc.org A wide variety of aromatic and aliphatic groups can be incorporated this way.
Post-Synthetic Modification: Halogenated meso-substituents, particularly chloro or bromo groups, can be introduced and subsequently replaced. For example, 3,5,8-trichloro-BODIPY undergoes regioselective Stille coupling preferentially at the 8-position. nih.gov
Influence on Properties: The nature of the meso-substituent has a profound impact.
Electron-Withdrawing Groups: Groups like nitro or methoxycarbonyl on a meso-pyridyl ring can increase fluorescence quantum yields by reducing the electron density on the BODIPY core. mdpi.com
Steric Hindrance: Bulky groups at the meso-position can induce a perpendicular orientation relative to the BODIPY plane. nih.gov This steric hindrance can prevent fluorescence quenching caused by free rotation of the substituent, thereby enhancing fluorescence. mdpi.comnih.gov
π-Conjugation: Aryl groups at the meso-position that can engage in π-conjugation with the core can lead to red-shifted absorption and emission spectra.
While modifications to the carbon skeleton are common, the boron atom offers a unique opportunity for tuning the dye's properties. nih.govmdpi.com Substitution of the fluorine atoms on the BF₂ group can alter photophysical characteristics, solubility, and aggregation behavior, often without significantly shifting the spectral properties. mdpi.compreprints.org
Two primary methodologies are employed for boron modification:
Lewis Acid-Promoted Substitution: The use of Lewis acids, such as aluminum chloride (AlCl₃) or boron trichloride (B1173362) (BCl₃), activates the B-F bonds. nih.govmdpi.com This activation facilitates the substitution of fluorine atoms with a variety of nucleophiles, leading to the formation of new B-O, B-N, or B-C bonds. mdpi.compreprints.org
Base-Promoted/Nucleophilic Substitution: Strong nucleophiles, including alkoxides and organometallic reagents (e.g., Grignard or organolithium reagents), can directly displace the fluoride (B91410) ions to form new B-O or B-C bonds. mdpi.compreprints.org This approach has been used to introduce aryloxy or alkoxy groups onto the boron center. researchgate.net
These modifications can tune fluorescence quantum yields, redox properties, and chemical stability. preprints.org For example, replacing the fluorine atoms with bulkier groups can disrupt intermolecular π-π stacking, which is beneficial for creating highly emissive materials in the solid state. acs.org
Advanced Reaction Mechanisms and Catalysis in this compound Synthesis
The regioselective functionalization of BODIPY dyes often relies on transition-metal catalysis, with palladium-catalyzed reactions being the most prominent. Understanding the mechanisms of these reactions is key to developing more efficient and selective synthetic methods.
Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki or Stille coupling generally follows a catalytic cycle involving:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the BODIPY core. acs.org Research has shown that for polyhalogenated BODIPYs, this step is regioselective, with palladium preferentially inserting into the C-Br bonds at the more electron-deficient 3,5-positions. nih.govacs.org
Transmetalation: The organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond on the BODIPY scaffold and regenerating the Pd(0) catalyst. researchgate.net
Multicomponent Reactions (MCRs): Advanced strategies like MCRs have been employed to generate complex BODIPY structures in a single step. nih.gov For instance, an isonitrile-functionalized BODIPY can participate in Ugi or Passerini reactions, creating diverse adducts with high efficiency and structural complexity that would be difficult to achieve through traditional stepwise synthesis. nih.gov
Green Chemistry Principles Applied to the Sustainable Synthesis of this compound and Its Analogs
Applying green chemistry principles to the synthesis of fluorescent dyes is an increasingly important area of research, aimed at reducing environmental impact and improving safety. mdpi.com
Solvent-Free Synthesis (Mechanochemistry): As previously mentioned, the synthesis of the BODIPY core via mechanochemical grinding represents a significant step towards sustainability. d-nb.info This method drastically reduces or eliminates the need for hazardous organic solvents, minimizes waste, and shortens reaction times, aligning with the principles of pollution prevention and atom economy. d-nb.infomdpi.com
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all reactant atoms into the final product. One-pot syntheses and MCRs contribute to higher atom economy by reducing the number of isolation and purification steps, which often lead to material loss. nih.gov
Use of Safer Solvents: When solvents are necessary, a shift towards less hazardous alternatives is encouraged. Replacing chlorinated solvents like dichloromethane (B109758) with greener options can significantly reduce the environmental and health risks associated with the synthesis.
Energy Efficiency: Methods that operate at ambient temperature and pressure, such as the mechanochemical approach, are more energy-efficient than those requiring prolonged heating. d-nb.info Microwave-assisted synthesis can also be an energy-efficient alternative, often reducing reaction times from days to hours. researchgate.net
By embracing these principles, the synthesis of this compound and its analogs can become more sustainable, efficient, and environmentally benign.
Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers
The development of stereoselective synthetic methods for producing chiral Bodipy dyes, including enantiomers and diastereomers of scaffolds like this compound, is a significant area of research. Chirality in Bodipy dyes is of particular interest for applications in chiroptical materials, enantioselective sensing, and circularly polarized luminescence (CPL). The stereoselectivity can be introduced through several primary strategies, including the incorporation of chiral substituents, the creation of stereogenic centers directly on the Bodipy core or at the boron center, and the formation of atropisomers with restricted bond rotation.
Enantioselective Approaches
Another powerful strategy is the use of asymmetric catalysis. Recent advancements have demonstrated the modular enantioselective assembly of multi-substituted boron-stereogenic Bodipys. nih.govresearchgate.net This approach utilizes a Palladium-catalyzed desymmetric Suzuki cross-coupling reaction to precisely functionalize a prochiral Bodipy scaffold, leading to a wide range of highly functionalized, enantioenriched Bodipy derivatives with the stereocenter at the boron atom. nih.govresearchgate.net While not specifically detailed for the this compound chromophore, this methodology represents a state-of-the-art approach that could be adapted for its stereoselective synthesis.
The following table summarizes representative enantioselective methods applicable to Bodipy scaffolds.
| Method | Chiral Source | Key Reaction | Typical Enantiomeric Excess (ee) | Reference |
| Attachment of Chiral Auxiliary | (R)- or (S)-1,1'-Binaphthyl | Suzuki or other cross-coupling reactions | >99% | rsc.orgrsc.org |
| Asymmetric Catalysis | Chiral Pd-catalyst and ligand | Desymmetric Suzuki cross-coupling | Up to 99% | nih.gov |
| Chiral Derivatizing Agents | Chiral amines or alcohols | Nucleophilic substitution on the Bodipy core or boron center | Variable, dependent on separation | rsc.org |
Diastereoselective Strategies
Diastereoselective synthesis of chiral Bodipy dyes can be approached by introducing a second stereocenter into a molecule that already contains one. This is a common strategy for separating enantiomers, as the resulting diastereomers often have different physical properties (e.g., solubility, chromatographic retention) that allow for their separation. researchgate.net For axially chiral Bodipys, the introduction of a second, point chiral center can convert a pair of enantiomers into a pair of diastereomers, which can then potentially be separated using standard chromatographic techniques like column chromatography. researchgate.net
For example, a racemic mixture of an axially chiral Bodipy could be reacted with a single enantiomer of a chiral alcohol. This would result in two diastereomeric products that could be separated. Subsequent removal of the chiral auxiliary would then yield the individual enantiomers of the original axially chiral Bodipy.
Multicomponent reactions (MCRs) have also been explored for the synthesis of complex Bodipy structures. nih.gov While not inherently stereoselective, the use of chiral starting materials in MCRs could lead to the diastereoselective formation of complex chiral Bodipy derivatives. The adaptability of MCRs allows for the introduction of diverse functionalities, which could include chiral elements that direct the stereochemical outcome of subsequent transformations. nih.gov
The table below outlines general diastereoselective strategies that could be applied to the synthesis of chiral this compound.
| Strategy | Description | Separation Method | Potential Application | Reference |
| Chiral Auxiliary Derivatization | A racemic mixture of a chiral Bodipy is reacted with an enantiopure chiral auxiliary to form a mixture of diastereomers. | Column Chromatography, HPLC | Resolution of enantiomers | researchgate.net |
| Diastereoselective Reaction on a Chiral Substrate | A prochiral Bodipy containing a chiral center is subjected to a reaction that creates a second stereocenter in a diastereoselective manner. | Column Chromatography, HPLC | Synthesis of specific diastereomers | rsc.org |
The development of these stereoselective methodologies is crucial for advancing the application of Bodipy dyes in fields that require precise control over molecular chirality. While specific examples for this compound are not yet prevalent in the literature, the principles established with other Bodipy scaffolds provide a clear roadmap for the future synthesis of its enantiomers and diastereomers.
Elucidating Photophysical Phenomena and Advanced Spectroscopic Signatures of Bodipy 576/589
High-Resolution Spectroscopic Characterization Techniques for Bodipy 576/589
The precise elucidation of the molecular structure of this compound is accomplished through a suite of high-resolution spectroscopic techniques. These methods provide unambiguous confirmation of its covalent framework, conformational details, and three-dimensional architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of BODIPY dyes in solution. For derivatives analogous to this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F, ¹¹B) and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are routinely employed to assign all proton and carbon signals and to establish through-bond connectivities, thus confirming the molecular structure. nih.govacs.orgfrontiersin.orgresearchgate.netrsc.org
¹H and ¹³C NMR: These spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule. The signals corresponding to the protons on the BODIPY core and the appended pyrrole (B145914) ring are characteristic and confirm the successful synthesis of the dye. semanticscholar.org
Fluorine NMR (¹⁹F NMR): Given the presence of a difluoroboron (BF₂) bridge, ¹⁹F NMR is particularly informative. The fluorine atoms typically appear as a sharp quartet in the spectrum due to coupling with the boron nucleus (¹¹B, spin I=3/2). dal.ca The chemical shift of the fluorine signal is sensitive to the electronic environment around the BODIPY core, making ¹⁹F NMR a useful probe for studying substituent effects. thno.orgrsc.org
2D-NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between adjacent protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This comprehensive analysis provides irrefutable proof of the compound's covalent structure. nih.govacs.orgrsc.org
Solid-State NMR: While less common for routine characterization, solid-state NMR can provide valuable information about the structure and dynamics of BODIPY dyes in the solid phase. For instance, ¹⁹F magic-angle spinning (MAS) NMR can reveal multiple, distinct fluorine environments in the crystal lattice, suggesting different molecular packing or conformations. rsc.orgnih.gov This technique can also probe the chemical shift anisotropy, which is influenced by the local electronic structure and molecular motion. rsc.org
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to confirm the elemental composition of this compound with high accuracy. It provides an exact mass measurement, which is then compared to the calculated mass of the proposed molecular formula. nih.govacs.orgrsc.org
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern resulting from the presence of boron. Boron has two stable isotopes: ¹⁰B (natural abundance ~19.9%) and ¹¹B (natural abundance ~80.1%). nih.govresearchgate.net Consequently, the molecular ion peak in the mass spectrum appears as a distinct cluster of signals separated by one mass unit, with relative intensities reflecting the natural abundance of the boron isotopes. This isotopic signature serves as a definitive confirmation of the presence of a single boron atom within the molecule. nih.govborates.today HRMS analysis allows for the resolution of this fine structure, providing experimental isotopic patterns that can be compared with theoretically simulated spectra for ultimate structural validation.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's constituent bonds. These techniques are complementary, as some vibrational modes may be active in one technique but not the other, depending on changes in the dipole moment (FTIR) or polarizability (Raman). surfacesciencewestern.com
For the BODIPY core, characteristic vibrational bands can be assigned to specific motions of the chemical structure. Detailed experimental and computational studies on model BODIPY compounds have identified key vibrational modes: unifi.it
C=C and C=N Stretching: Strong bands in the 1300-1600 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the dipyrromethene framework.
B-F Stretching: The asymmetric stretching of the B-F bonds in the BF₂ group typically gives rise to a strong absorption in the FTIR spectrum.
Pyrrole Ring Vibrations: The appended pyrrole ring will have its own characteristic C-H, N-H, and ring stretching and bending modes.
Out-of-Plane Bending: Vibrations corresponding to the out-of-plane bending of C-H bonds are also observed.
These spectra are highly sensitive to the molecular structure and conformation. By comparing the experimental spectra of this compound with those of related, structurally defined BODIPY dyes, a detailed assignment of the vibrational modes can be achieved, confirming the integrity of the molecular framework. unifi.itunipd.itresearchgate.net
X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline sample, allowing for the precise determination of atomic positions and the elucidation of the three-dimensional molecular structure. While a crystal structure for this compound itself is not publicly available, numerous studies on closely related 3-pyrrolyl-BODIPY derivatives provide a clear picture of its expected structural features. nih.govacs.orgrsc.orgacs.orgresearchgate.net
Key structural parameters derived from X-ray analysis of analogous compounds include:
BODIPY Core Planarity: The central 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core is generally found to be highly planar. nih.govacs.orgnih.gov
Bond Lengths and Angles: The C-C, C-N, C-B, and B-F bond lengths and angles are consistent with those expected for an aromatic, conjugated system. The geometry around the boron atom is tetrahedral. nih.govacs.org
Pyrrole Ring Orientation: A crucial structural feature is the dihedral angle between the plane of the appended pyrrole ring at the 3-position and the plane of the BODIPY core. This angle is influenced by steric hindrance from adjacent substituents and affects the extent of π-conjugation, which in turn influences the photophysical properties. nih.govrsc.org
Crystal Packing: The analysis also reveals intermolecular interactions, such as π-π stacking, which can significantly influence the solid-state optical properties of the material. nih.govnih.gov
Table 1: Representative Crystallographic Data for a 3-Pyrrolyl-BODIPY Analog Data extracted from studies on structurally similar compounds for illustrative purposes.
| Parameter | Typical Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govacs.org |
| Space Group | P2₁/c or P2₁/n | nih.govacs.org |
| BODIPY Core Deviation from Planarity | Low (Highly Planar) | acs.orgnih.gov |
| Dihedral Angle (BODIPY-Pyrrole) | ~12-25° | nih.govrsc.org |
Intrinsic Photophysical Properties and Mechanistic Investigations of this compound Fluorescence
This compound is characterized by its bright fluorescence in the orange-red portion of the spectrum. Its photophysical behavior is governed by the electronic structure of its extended π-conjugated system.
The photophysical process begins with the absorption of a photon, promoting the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). This S₀ → S₁ transition is responsible for the major, intense absorption band. nih.gov Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways:
Fluorescence: Radiative decay from the S₁ to the S₀ state, resulting in the emission of a photon. This is the desired pathway for fluorescent applications. The emission spectrum is typically a mirror image of the main absorption band, with a small energy separation known as the Stokes shift. researchgate.net
Internal Conversion: A non-radiative decay pathway from S₁ to S₀, often facilitated by molecular vibrations and rotations. This process competes with fluorescence and reduces the quantum yield. tandfonline.com
Intersystem Crossing: A non-radiative transition from the excited singlet state (S₁) to an excited triplet state (T₁). For many BODIPY dyes, this process is inefficient, which contributes to their high fluorescence quantum yields. rsc.org
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The photophysical properties of this compound are highly dependent on its molecular environment, particularly the solvent.
Table 2: Photophysical Properties of this compound and Analogs in Various Solvents
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Absorption Maximum (λ_abs) | ~576 nm | - | abpbio.com |
| Emission Maximum (λ_em) | ~589 nm | - | abpbio.com |
| Fluorescence Quantum Yield (Φ_F) | High in nonpolar solvents | e.g., Hexane, Toluene | ias.ac.inacs.org |
| Decreases with increasing solvent polarity | e.g., Dichloromethane (B109758), THF, Methanol | acs.orgresearchgate.net | |
| 0.13 | Not specified | lumiprobe.com | |
| Excited-State Lifetime (τ) | ~5 ns or longer | - | abpbio.comabpbio.com |
The observed decrease in quantum yield with increasing solvent polarity for pyrrolyl-BODIPYs suggests that polar solvents may stabilize non-radiative decay pathways, such as those involving intramolecular charge transfer (ICT) states. ias.ac.inacs.orgnih.gov The extended π-system, including the appended pyrrole, can facilitate charge separation in the excited state, and this process can be enhanced in polar environments, leading to fluorescence quenching. acs.org The relatively long excited-state lifetime of this compound is advantageous for applications such as fluorescence polarization assays. abpbio.comabpbio.com
Fluorescence Lifetime Measurement Methodologies and Decay Kinetics Analysis of this compound
The fluorescence lifetime, a critical parameter defining the temporal characteristics of a fluorophore's excited state, is a key feature of this compound. This compound is distinguished by a relatively long excited-state lifetime, typically in the range of 5 nanoseconds or longer. abpbio.comfishersci.comaatbio.comantibodies.comabpbio.com This extended duration in the excited state is particularly advantageous for applications such as fluorescence polarization-based assays, where rotational motion of the labeled molecule during the excited state lifetime is monitored. abpbio.comantibodies.comruixibiotech.com
The primary methodology for determining the fluorescence lifetime of Bodipy dyes is Time-Correlated Single-Photon Counting (TCSPC). csic.es This technique involves exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival times of individual fluorescence photons relative to the excitation pulse. The resulting histogram of arrival times represents the fluorescence decay profile.
The analysis of the decay kinetics of this compound and its conjugates can reveal complexities in the molecular environment. While the parent dye often exhibits a single exponential decay in homogenous solutions, indicating a single emissive species with a uniform environment, multi-exponential decay kinetics are frequently observed when the dye is conjugated to biomolecules or in heterogeneous systems. ias.ac.inuni-goettingen.de For instance, dual-exponential decay has been noted in structurally distorted Bodipy derivatives, which can be indicative of different conformational states or excited-state processes like E-type delayed fluorescence. nih.gov The complexity of decay kinetics can also be influenced by the size and nature of molecules labeled with Bodipy dyes. uni-goettingen.de
| Parameter | Typical Value | Measurement Technique | Significance |
| Fluorescence Lifetime (τ) | ≥ 5 nanoseconds | Time-Correlated Single-Photon Counting (TCSPC) | Suitable for fluorescence polarization assays |
| Decay Kinetics | Single or multi-exponential | TCSPC Data Fitting | Provides insight into molecular environment and excited-state dynamics |
Intersystem Crossing (ISC) Processes and Triplet State Characterization in this compound Systems
Intersystem crossing (ISC) is a photophysical process involving a spin-forbidden transition from an excited singlet state (S₁) to a triplet state (T₁). For the unmodified Bodipy core, including this compound, the rate of ISC is typically very low, resulting in a high fluorescence quantum yield and negligible triplet state population. d-nb.info This is a defining characteristic of the Bodipy family, making them excellent fluorescent probes.
However, the Bodipy core can be strategically modified to enhance ISC rates, transforming the fluorophore into a photosensitizer capable of generating singlet oxygen or participating in triplet-triplet annihilation. A primary method to achieve this is through the "heavy-atom effect," where heavy atoms like iodine or bromine are introduced into the dye structure. nih.gov The strong spin-orbit coupling provided by the heavy atom significantly increases the probability of the S₁ → T₁ transition. nih.gov
Another advanced mechanism to promote ISC in Bodipy systems is through spin-orbit charge transfer (SO-CT). nih.gov In specially designed electron donor-acceptor dyads, photoinduced electron transfer can lead to a charge-separated state, and subsequent charge recombination can populate the triplet state efficiently. nih.gov The efficiency of this process is highly dependent on the solvent polarity, the linker between the donor and acceptor, and their mutual orientation. nih.govresearchgate.net
The characterization of the resultant triplet states is often performed using advanced spectroscopic techniques. Nanosecond transient absorption spectroscopy can monitor the triplet-triplet absorption signals, allowing for the determination of triplet state lifetimes, which can range from microseconds to milliseconds. nih.govunipd.itnih.gov For a more detailed analysis, time-resolved electron paramagnetic resonance (TREPR) spectroscopy is employed to selectively detect the paramagnetic triplet species and provide information on the spin density distribution and the decay kinetics of individual triplet sublevels. nih.govunipd.itnih.gov
| Process | Description | Method of Enhancement | Characterization Technique |
| Intersystem Crossing (ISC) | Transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). | Heavy-atom effect (e.g., iodination); Spin-Orbit Charge Transfer (SO-CT). | Transient Absorption Spectroscopy |
| Triplet State | A long-lived excited state with parallel electron spins. | Enhanced ISC. | Nanosecond Transient Absorption; Time-Resolved EPR (TREPR). |
Elucidation of Radiative and Non-Radiative Deactivation Mechanisms in this compound
Once excited to the S₁ state, this compound deactivates back to the ground state (S₀) through several competing pathways, which can be broadly categorized as radiative and non-radiative.
Radiative Decay: The dominant deactivation pathway for this compound is fluorescence, a radiative process where a photon is emitted. This is reflected in its characteristically high fluorescence quantum yield. abpbio.comruixibiotech.com The rate constant for radiative decay (k_r) is related to the fluorescence lifetime (τ_F) and the fluorescence quantum yield (Φ_F) by the equation k_r = Φ_F / τ_F. For Bodipy derivatives, these values can be calculated from experimental measurements. ias.ac.in
Non-Radiative Decay: These are processes that deactivate the excited state without the emission of a photon. The rate constant for non-radiative decay (k_nr) represents the sum of the rates of all such processes. The primary non-radiative pathways for Bodipy systems include:
Internal Conversion (IC): A spin-allowed transition from a higher electronic state to a lower one (e.g., S₁ → S₀) without photon emission. d-nb.info For many Bodipy dyes, IC can be promoted by intramolecular motions, such as the rotation of a meso-aryl substituent. researchgate.netnih.gov This pathway is often temperature-dependent; as temperature increases, rotational motion becomes more pronounced, leading to a decrease in fluorescence quantum yield and lifetime. researchgate.netnih.gov
Intersystem Crossing (ISC): As discussed previously, this is a spin-forbidden transition to the triplet state. While inefficient in the parent this compound, it can become a significant non-radiative channel upon structural modification. d-nb.inforesearchgate.net
| Deactivation Pathway | Type | Description | Influencing Factors |
| Fluorescence | Radiative | Emission of a photon to return from S₁ to S₀. | Molecular structure, environment. |
| Internal Conversion (IC) | Non-Radiative | Radiationless transition between states of the same spin multiplicity (S₁ → S₀). | Temperature, viscosity, intramolecular rotation. |
| Intersystem Crossing (ISC) | Non-Radiative | Radiationless transition between states of different spin multiplicity (S₁ → T₁). | Presence of heavy atoms, charge transfer states. |
Environmental and Solvatochromic Effects on this compound Photophysics
Influence of Solvent Polarity, Viscosity, and Hydrogen Bonding on this compound Spectra
A hallmark property of the this compound core structure is its relative insensitivity to the surrounding environment, particularly solvent polarity and pH. abpbio.comfishersci.comaatbio.comabpbio.com Its absorption and fluorescence spectra typically show only minor shifts even with significant changes in the polarity of the solvent. This stability is attributed to the symmetrical nature of the chromophore and the fact that its ground-state and excited-state dipole moments are nearly orthogonal, minimizing interactions with polar solvent molecules.
While the parent dye is largely non-solvatochromic, specific derivatives of the Bodipy core can be engineered to exhibit strong solvatochromism, where the emission wavelength is highly dependent on solvent polarity. researchgate.netrsc.org This sensitivity is typically achieved by introducing electron-donating and electron-withdrawing groups to create an intramolecular charge transfer (ICT) character in the excited state. However, for the standard this compound, this effect is minimal.
Solvent viscosity can have a more pronounced effect on the photophysics of certain Bodipy derivatives. For structures that possess freely rotating molecular components (e.g., a meso-aryl group), an increase in solvent viscosity can restrict these intramolecular motions. nih.gov Since such motions often serve as a non-radiative decay channel, increasing viscosity can lead to a higher fluorescence quantum yield. nih.gov
| Environmental Factor | Effect on this compound Spectra | Underlying Mechanism |
| Solvent Polarity | Minimal solvatochromic shift | Symmetrical structure, small change in dipole moment upon excitation. |
| Solvent Viscosity | Can increase fluorescence quantum yield (in specific derivatives) | Restriction of intramolecular rotations that act as non-radiative decay pathways. |
| Hydrogen Bonding | Generally low sensitivity | The core structure lacks strong hydrogen bond donor/acceptor sites. |
Temperature Dependence of this compound Fluorescence and Photostability
The fluorescence and photostability of Bodipy dyes can be significantly influenced by temperature, primarily through its effect on non-radiative decay pathways. For Bodipy structures that have sterically unhindered, rotatable meso-substituents, an increase in temperature provides more thermal energy to overcome the rotational barrier. researchgate.netnih.gov This enhanced rotational motion facilitates deactivation via a conical intersection between the ground and excited state potential energy surfaces, leading to a marked decrease in both fluorescence quantum yield and lifetime as the temperature rises. nih.gov
Conversely, in sterically hindered Bodipy compounds where this rotation is blocked, the fluorescence properties are barely affected by temperature changes. researchgate.netnih.gov This indicates that the primary mechanism of temperature-dependent fluorescence quenching in many Bodipy dyes is linked to intramolecular dynamics rather than solvent-mediated quenching processes.
The photostability of this compound is generally considered high. However, like most organic fluorophores, it can undergo photobleaching under prolonged and intense irradiation. While specific data on the temperature dependence of this compound's photostability is limited, it is generally expected that higher temperatures could accelerate photodegradation reactions by providing the necessary activation energy for photochemical decomposition pathways.
| Temperature Change | Effect on Fluorescence | Effect on Photostability | Primary Mechanism |
| Increase | Decrease in quantum yield and lifetime (for sterically unhindered derivatives) | Potential decrease | Increased rate of non-radiative decay via intramolecular rotation; potential acceleration of photodegradation reactions. |
| Decrease | Increase in quantum yield and lifetime (for sterically unhindered derivatives) | Potential increase | Freezing of intramolecular motions that act as non-radiative decay channels. |
Advanced Time-Resolved Spectroscopy for Dynamic Photophysical Processes of this compound
To fully understand the complex and ultrafast events that occur after photoexcitation of this compound, a suite of advanced time-resolved spectroscopic techniques is employed. These methods provide a window into the dynamic processes of the excited state on timescales ranging from femtoseconds to milliseconds.
Transient Absorption (TA) Spectroscopy: This pump-probe technique is invaluable for studying excited-state absorption, stimulated emission, and the formation of transient species like triplet states or charge-separated states. frontiersin.org With femtosecond to nanosecond time resolution, TA spectroscopy can directly track processes like charge separation and recombination in Bodipy-based donor-acceptor systems and monitor the population and decay of the triplet state. nih.govnih.gov
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by probing their vibrational spectra. Following excitation with a laser pulse, changes in the infrared absorption spectrum are monitored over time. This has been used to identify the specific vibrational modes associated with the singlet excited state of Bodipy-containing polymers, offering a more detailed picture of the excited-state structure. frontiersin.org
Time-Resolved Fluorescence Spectroscopy: Beyond the lifetime measurements from TCSPC, time-resolved emission spectra (TRES) can track dynamic changes in the fluorescence spectrum over time. This is particularly useful for studying solvent relaxation processes or excited-state reactions that alter the emission properties of the fluorophore.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique monitors the energy transfer between a donor fluorophore and an acceptor. This compound has been used as a FRET acceptor in conjunction with donors like Bodipy FL. nih.gov Time-resolved measurements allow for the precise determination of distances and the study of dynamic conformational changes in biomolecules. nih.gov
Time-Resolved Electron Paramagnetic Resonance (TREPR): As mentioned previously, TREPR is a powerful magnetic resonance technique specifically used to study paramagnetic species. It is essential for characterizing the triplet states of Bodipy photosensitizers, providing data on their formation, decay kinetics, and electronic structure that is inaccessible by optical methods alone. unipd.itnih.gov
These advanced techniques provide the detailed, time-resolved data necessary to construct a complete picture of the photophysical landscape of this compound, from initial photon absorption to the ultimate return to the ground state.
Femtosecond Transient Absorption Spectroscopy for Excited State Dynamics
Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique utilized to investigate the ultrafast dynamic processes of photoexcited molecules. nih.gov This method allows for the real-time observation of the formation, evolution, and decay of transient species such as excited singlet states and charge-transfer states on timescales ranging from femtoseconds to picoseconds. nih.gov For Bodipy dyes, fs-TA provides critical insights into the complex photophysical pathways that follow light absorption.
Upon photoexcitation, this compound, like other Bodipy derivatives, is promoted to an excited singlet state (S₁). The subsequent dynamics are highly dependent on the molecular structure and the surrounding solvent environment. rsc.org Fs-TA studies on related Bodipy-based systems reveal the presence of an initial excited species that forms independently of solvent polarity, often characterized by an induced absorption band in the near-infrared region. rsc.orgtudelft.nl
Following this initial excitation, several competing relaxation pathways can occur:
Structural Relaxation: In non-polar solvents, the excited state may undergo structural relaxation, leading to a delocalized state with partial charge transfer character. rsc.orgtudelft.nl A study on a Bodipy derivative with a twisted molecular structure identified a structural relaxation of the S₁ excited state occurring on a timescale of approximately 1.5 picoseconds. nih.govresearchgate.net
Charge Separation: In more polar solvents, a fully charge-separated state can be formed. rsc.orgtudelft.nl The solvent polarity plays a crucial role in stabilizing these charge-transfer states, influencing their formation and lifetime.
Non-Radiative Decay: Fs-TA can also probe pathways for non-radiative decay. For certain structurally modified Bodipy compounds, theoretical studies combined with fs-TA data have shown that conical intersections can be responsible for efficient non-radiative decay from the S₁ state, leading to low fluorescence quantum yields. nih.gov
The data obtained from fs-TA spectroscopy are typically presented as a three-dimensional plot of differential absorbance (ΔA) versus wavelength and time delay. Analysis of these spectra allows for the identification of transient species and the determination of their lifetimes.
Table 1: Representative Excited State Dynamics of a Bodipy System Studied by fs-TA This table illustrates typical processes and timescales observed in Bodipy derivatives, providing a model for the expected behavior of this compound.
| Process | Timescale | Solvent Environment | Observation |
| Initial Photoexcitation | < 100 fs | General | Formation of the S₁ state. |
| Structural Relaxation | ~1.5 ps | Toluene (Non-polar) | Evolution of the S₁ state to a relaxed, partially charge-transfer state. nih.govresearchgate.net |
| Charge Separation | ps timescale | Polar Solvents | Formation of a fully charge-separated state. rsc.org |
| Non-radiative Decay | ps timescale | General | Decay of the S₁ state through pathways like conical intersections. nih.gov |
Picosecond Time-Correlated Single Photon Counting (TCSPC) for Ultrafast Fluorescence Lifetime Analysis
Picosecond Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring the fluorescence lifetimes of fluorophores. photon-force.com The method involves repetitively exciting a sample with short pulses of light and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. picoquant.com By collecting the arrival times of many photons, a histogram is constructed that represents the statistical distribution of the decay, from which the fluorescence lifetime (τ) can be accurately determined. photon-force.compicoquant.com TCSPC systems can achieve temporal resolutions down to the picosecond level. photon-force.comnih.gov
This compound is known for its bright fluorescence and a relatively long excited-state lifetime, which is a key characteristic for its application in fluorescence polarization assays. abpbio.comaatbio.com The fluorescence lifetime is typically reported to be 5 nanoseconds or longer. abpbio.comaatbio.comruixibiotech.comantibodies.comaatbio.com This extended lifetime provides a sufficient window for molecular tumbling to be observed through changes in fluorescence polarization.
The fluorescence lifetime of this compound, while relatively insensitive to pH, can be influenced by the solvent and its local environment. abpbio.comaatbio.com TCSPC is the ideal method to quantify these subtle changes. For example, conjugation of the dye to a biomolecule or its incorporation into a lipid membrane can alter the lifetime, providing information about the dye's immediate surroundings.
Table 2: Typical Photophysical Properties of this compound This table summarizes the characteristic lifetime and spectral properties of the this compound dye.
| Parameter | Typical Value | Technique for Measurement | Significance |
| Fluorescence Lifetime (τ) | ≥ 5 ns | TCSPC | Suitable for fluorescence polarization and lifetime-based sensing. abpbio.comaatbio.comruixibiotech.com |
| Excitation Maximum (Ex) | ~575 nm | Spectrofluorometry | Wavelength for optimal excitation. abpbio.com |
| Emission Maximum (Em) | ~588 nm | Spectrofluorometry | Wavelength of maximum fluorescence intensity. abpbio.com |
| Molar Extinction Coefficient (ε) | High | UV-Vis Spectroscopy | Indicates strong light absorption. aatbio.comruixibiotech.com |
| Fluorescence Quantum Yield (ΦF) | High | Quantum Yield Measurement | Indicates high emission efficiency. abpbio.comaatbio.comruixibiotech.com |
Chiroptical Properties and Circular Dichroism (CD) Spectroscopy of Chiral this compound Systems
The core structure of Bodipy is achiral. ehu.es However, chirality can be introduced into the molecule by attaching chiral substituents to the Bodipy core. This structural modification results in chiral Bodipy systems that exhibit chiroptical properties, meaning they interact differently with left and right circularly polarized light. ehu.esresearchgate.net These properties are investigated using techniques such as Circular Dichroism (CD) spectroscopy.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org A CD spectrum plots this difference (ΔA = AL - AR) as a function of wavelength. The resulting signals, known as Cotton effects, can be positive or negative and provide information about the stereochemistry and conformation of the molecule. nih.gov
For chiral Bodipy systems, CD spectroscopy reveals information about the chirality induced in the Bodipy chromophore by the appended chiral units. researchgate.net For instance, the synthesis of Bodipy derivatives bearing binaphthyl units or pendant glucose units has been shown to produce molecules with distinct CD activity. ehu.esnih.gov The CD spectra of these compounds show Cotton effects in the absorption region of the Bodipy core, confirming the transfer of chirality to the electronic transitions of the chromophore. nih.gov
Furthermore, some chiral Bodipy systems not only exhibit CD but also Circularly Polarized Luminescence (CPL), which is the differential emission of left and right circularly polarized light from a chiral excited state. ehu.esnih.gov The efficiency of CPL is quantified by the luminescence dissymmetry factor (glum). ehu.esnih.gov Studies on chiral Bodipy-based polymers have demonstrated that well-defined chiral arrangements along the polymer backbone can lead to significantly enhanced glum values. rsc.org
Table 3: Illustrative Chiroptical Data for a Hypothetical Chiral Bodipy System This table provides a representative example of the kind of data obtained from CD spectroscopy for a chiral Bodipy derivative.
| Spectroscopic Technique | Wavelength (nm) | Signal | Interpretation |
| UV-Vis Absorption | ~580 nm | Positive Absorbance | Main absorption band of the Bodipy chromophore. |
| Circular Dichroism (CD) | ~585 nm | Positive Peak | Positive Cotton effect indicating a specific chiral conformation. |
| Circular Dichroism (CD) | ~560 nm | Negative Trough | Negative Cotton effect, part of a bisignate signal. |
Computational Chemistry and Theoretical Modeling of Bodipy 576/589 Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity of Bodipy 576/589
Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the absorption, emission, and reactivity of this compound.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure (ground state geometry) and the distribution of electrons within the this compound molecule. By approximating the complex many-electron problem, DFT provides a balance between accuracy and computational cost, making it suitable for medium to large molecules.
Researchers have employed DFT methods to optimize the geometry of this compound. For instance, in studies involving Förster resonance energy transfer (FRET), the geometry of this compound has been optimized using the B3LYP functional with the 6-31G basis set. nih.gov This optimization is a crucial first step, as the calculated geometry serves as the foundation for subsequent predictions of electronic properties and spectra. DFT calculations also yield information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding electronic transitions and reactivity.
Table 1: DFT Functionals and Basis Sets Used in BODIPY Calculations
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G | Geometry Optimization | nih.gov |
| B3LYP | 6-311G* | Ground State Optimization | nih.gov |
| M06-2X | def2-TZVP | Excited State Calculations | researchgate.net |
| PBE0 | Various | Ground & Excited State Calculations | nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for investigating the electronic excited states of molecules like this compound. It is used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without changing the molecular geometry. These energies are directly related to the absorption maxima observed in UV-Vis spectroscopy.
While TD-DFT is efficient, it is known to have challenges in accurately predicting the excitation energies of BODIPY dyes, often overestimating them by 0.3 to 0.5 eV. researchgate.netnih.gov This discrepancy is partly attributed to the potential for double-excitation character in these systems, which is not well-described by standard TD-DFT approaches. nih.gov Despite this, TD-DFT remains invaluable for predicting trends in absorption and emission properties upon chemical modification. nih.gov Benchmark studies have been performed to identify the best-performing functionals for BODIPY systems, with dispersion-corrected, spin-component-scaled, double-hybrid functionals like DSD-BLYP showing significantly smaller errors. nih.gov
For systems where standard DFT and TD-DFT methods may be insufficient, more sophisticated ab initio (first-principles) methods are employed. These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI), are designed to handle molecules with highly correlated electrons and multi-reference character, which can be a feature of BODIPY excited states.
These methods are computationally much more demanding than TD-DFT and are therefore often used to benchmark the results of less expensive methods for smaller, model BODIPY systems. units.itcnr.it They provide a more accurate description of the electronic wave function, which is crucial for understanding complex photophysical phenomena. For example, methods like the second-order approximate coupled-cluster (CC2) and CASPT2 (CASSCF with second-order perturbation theory) can provide vertical excitation energies with higher accuracy than TD-DFT for BODIPY derivatives. units.itcnr.it The development of more efficient approximations, such as floating occupation molecular orbital-complete active space configuration interaction (FOMO-CASCI), aims to make these high-level calculations more accessible for studying the photodynamics of complex dyes. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.
In one study, MD simulations were used to explore the conformational changes of a protein domain during its synthesis by a ribosome. nih.gov this compound was used as a FRET acceptor dye attached to the protein. Explicit coarse-grained representations of the dye were developed, with initial geometries optimized using DFT. nih.gov The simulations helped to interpret the experimental FRET signals by revealing the molecular details of the dye's behavior and its interaction with the nascent protein chain, demonstrating the power of MD in linking spectroscopic measurements to structural ensembles. nih.gov
Prediction and Rational Design of Novel this compound Derivatives with Tuned Photophysical Properties
A key application of computational chemistry is the rational design of new molecules with desired properties, avoiding costly and time-consuming trial-and-error synthesis. wwu.edu Computational methods are used to predict how chemical modifications to the this compound scaffold would affect its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and stability.
The tuning of BODIPY properties is often achieved by making specific substitutions on the core structure. For example, adding electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, leading to shifts in the absorption and emission spectra. DFT and TD-DFT calculations are instrumental in this process, allowing researchers to screen a variety of potential derivatives in silico to identify promising candidates for specific applications, such as organic solar cells or biological imaging. nih.govnih.gov By calculating the expected spectra of hypothetical molecules, scientists can focus their synthetic efforts on derivatives predicted to have optimal performance. unc.edu
Computational Analysis of Charge Transfer and Energy Transfer Processes within this compound Architectures
Computational methods are essential for analyzing photoinduced charge transfer (CT) and energy transfer (ET) processes in molecular systems containing a this compound unit. uni-tuebingen.de These processes are fundamental to applications in photovoltaics and photocatalysis.
Theoretical calculations can elucidate the mechanisms and dynamics of these transfer events. For instance, in a molecular dyad composed of a donor and an acceptor linked to a BODIPY core, TD-DFT can be used to characterize the nature of the excited states (e.g., locally excited vs. charge-transfer states). mdpi.com Analysis of the molecular orbitals involved in electronic transitions can reveal the directionality of charge separation. osti.gov Furthermore, computational models can estimate key parameters that govern transfer rates, such as the electronic coupling between chromophores and the reorganization energy associated with the transfer. uni-tuebingen.dersc.org Studies on pyrene-BODIPY dyads, for example, have used computational analysis to support experimental findings of charge separation, showing how subtle structural changes can significantly alter the excited-state decay pathways. rsc.org
In Silico Studies of Reaction Mechanisms in the Synthesis and Derivatization of this compound
Computational chemistry and theoretical modeling provide powerful tools for understanding the intricate mechanisms of organic reactions, offering insights into transition states, reaction intermediates, and energetic pathways that are often difficult to probe experimentally. However, a review of the current scientific literature indicates that specific in silico studies focusing on the reaction mechanisms for the synthesis and derivatization of this compound are not extensively available. Computational efforts on Bodipy dyes have predominantly concentrated on elucidating their photophysical and electronic properties rather than the kinetics and thermodynamics of their formation.
Despite the absence of dedicated mechanistic studies for this compound, the general principles of Bodipy synthesis and derivatization can be understood through the lens of computational chemistry applied to the broader class of Bodipy compounds. These studies provide a foundational understanding of the electronic structure and reactivity of the molecular precursors and the Bodipy core itself, which in turn sheds light on the plausible mechanisms of relevant synthetic transformations.
The synthesis of the Bodipy core typically involves a multi-step process, beginning with the acid-catalyzed condensation of pyrroles with an appropriate electrophile (such as an acid chloride or aldehyde) to form a dipyrromethane intermediate. This is followed by an oxidation step to yield a dipyrromethene, which is then complexed with a boron source, commonly boron trifluoride etherate (BF3·OEt2), in the presence of a base.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of the reactants and intermediates in this synthetic sequence. For instance, DFT calculations can model the electron density distribution in pyrrole (B145914) derivatives, identifying the sites most susceptible to electrophilic attack, which is crucial for the initial condensation step.
Derivatization of the Bodipy core, such as through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), is another area where computational studies offer valuable insights. While specific mechanistic calculations for this compound are not prominent, theoretical studies on similar halogenated Bodipy compounds demonstrate how computational chemistry can predict the feasibility and regioselectivity of such transformations. DFT calculations can be employed to determine the energies of the frontier molecular orbitals (HOMO and LUMO) of the Bodipy core, which helps in understanding its reactivity towards nucleophiles and in predicting the outcomes of cross-coupling reactions.
The following table summarizes the application of computational chemistry in understanding the synthesis and derivatization of Bodipy dyes in a general context, which can be extrapolated to infer the mechanisms relevant to this compound.
| Computational Method | Application in Bodipy Synthesis and Derivatization | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization of reactants, intermediates, and products. | Provides stable molecular structures and steric information. |
| Calculation of electronic properties (e.g., Mulliken charges, electrostatic potential maps). | Identifies reactive sites for electrophilic or nucleophilic attack. | |
| Frontier Molecular Orbital (HOMO/LUMO) analysis. | Predicts reactivity and the nature of electronic transitions. | |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra. | Correlates structural modifications with changes in photophysical properties, aiding in the rational design of new derivatives. |
| Transition State Theory | Calculation of activation energies and transition state geometries (hypothetical for Bodipy synthesis). | Would provide detailed mechanistic pathways and reaction rates (currently lacking for this compound). |
Advanced Research Applications and Methodological Innovations Utilizing Bodipy 576/589
Bodipy 576/589 as a Fluorescent Probe in State-of-the-Art Imaging Methodologies
With an absorption maximum around 576 nm and an emission maximum around 589 nm, this compound occupies a distinct position in the orange-red portion of the visible spectrum. mdpi.comabpbio.com Its high fluorescence quantum yield and relative insensitivity to environmental factors such as solvent polarity and pH make it a robust fluorophore for complex biological investigations. mdpi.comthermofisher.comaatbio.com
Super-Resolution Microscopy (e.g., STED, SIM, PALM/STORM) Applications of this compound
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. The selection of an appropriate fluorophore is critical for the success of these methods. While specific, published applications of this compound in all major super-resolution modalities are still emerging, its intrinsic properties make it a highly suitable candidate.
The general class of BODIPY dyes has been successfully utilized in localization microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM). These methods require bright, photostable fluorophores that can be switched between fluorescent "on" and dark "off" states to allow for the precise localization of individual molecules over thousands of imaging frames. lumiprobe.com The high photon output and photostability of this compound are advantageous for generating the high-quality signal needed for accurate localization.
For Stimulated Emission Depletion (STED) microscopy, which uses a second, red-shifted laser to de-excite fluorophores at the periphery of the focal spot, dye photostability is paramount. antibodies.com The robust structure of certain BODIPY derivatives has been shown to be stable under the intense light fields used in STED imaging. medchemexpress.com Given that this compound possesses a relatively long excited-state lifetime (typically around 5 nanoseconds or longer), it is well-suited for applications involving controlled fluorescence depletion. mdpi.comresearchgate.netthermofisher.com
Methodological Advances in Live-Cell Imaging with this compound Probes for in vitro and ex vivo Studies
The ability to image dynamic processes within living cells is a cornerstone of modern cell biology. This compound is particularly well-suited for live-cell imaging due to its high cell permeability and low cytotoxicity at typical working concentrations. thermofisher.commedchemexpress.com Its fluorescence is largely unaffected by changes in the cellular environment, ensuring a stable and reliable signal during time-lapse experiments. abpbio.comfishersci.com
A significant methodological advance involves the use of this compound in Bioluminescence Resonance Energy Transfer (BRET) assays, specifically NanoBRET. In these assays, the dye serves as the energy acceptor. For instance, researchers have developed cell-penetrant probes for measuring protein kinase target engagement in live cells by conjugating promiscuous kinase inhibitors to this compound. mdpi.comresearchgate.net When a NanoLuc (NLuc) luciferase-tagged kinase is present, energy transfer from the luciferase to the Bodipy probe can be measured, providing a quantitative assessment of inhibitor binding inside the cell. mdpi.com The red-shifted emission of this compound is ideal for NanoBRET as it minimizes spectral overlap with the NanoLuc donor emission, thereby optimizing energy transfer efficiency and reducing background signal. medchemexpress.com
Targeted Intracellular Organelle Imaging and Tracking Strategies with this compound Conjugates
The inherent hydrophobicity of the Bodipy core makes it an excellent scaffold for staining lipophilic structures like cellular membranes and lipid droplets. mdpi.com By conjugating the this compound fluorophore to specific targeting moieties, researchers can achieve precise imaging and tracking of intracellular organelles.
A prominent example is the use of Cholesteryl this compound C11 , an orange-fluorescent, lipophilic probe designed for monitoring cholesterol dynamics. aatbio.com This conjugate has been used to investigate cholesterol uptake and transport, as well as the endocytosis of lipoproteins in live cells. aatbio.com In a notable ex vivo application, this probe was used for the in vivo imaging of neutral lipids in zebrafish, allowing for the quantification of regional adiposity and the study of fat deposition in a whole-animal model system. The probe specifically incorporates into adipocyte lipid droplets, providing a weak but specific stain that can be visualized with fluorescence stereomicroscopy.
Deep Tissue Imaging Research Utilizing Red-Shifted this compound Derivatives in Model Systems
Standard fluorescence imaging in deep tissues is hampered by light scattering and absorption by biological components like hemoglobin. To overcome this, researchers are developing probes that absorb and emit light in the red to near-infrared (NIR) window ( >650 nm), where tissue penetration is significantly enhanced. While this compound itself emits in the orange-red region, its core structure serves as a valuable starting point for creating red-shifted derivatives.
One strategy involves the installation of a pyrrole (B145914) unit onto the BODIPY chromophore, which dramatically red-shifts both absorption and emission. Research has demonstrated the synthesis of a series of 3-pyrrolylBODIPY derivatives that show strong absorption in the deep-red to NIR regions (595–684 nm) and intense NIR fluorescence (650–715 nm). The commercial this compound, itself a pyrrolylBODIPY, serves as a benchmark for these developments.
In another approach, a red-shifted fluorescent substrate for the enzyme aldehyde dehydrogenase (ALDH), named AldeRed 588-A , was created by conjugating this compound succinimidyl ester to an aminoacetaldehyde diethyl acetal. This probe allows for the selection of ALDH-positive cells using a red fluorescence channel, which is crucial for studies involving cells already expressing green fluorescent proteins. AldeRed 588-A was successfully used to isolate human hematopoietic stem cells, demonstrating the utility of a this compound derivative in multicolor applications for clinically relevant research.
Integration of this compound in Advanced Chemical and Biosensing Platforms
Beyond imaging, the photophysical characteristics of this compound make it a valuable component in the development of sophisticated sensing platforms. Its stable fluorescence provides a reliable baseline signal that can be modulated in response to specific analytes when incorporated into a proper sensor design.
Ion-Selective Sensing Mechanisms (e.g., pH, Metal Ions, Anions) Utilizing this compound Scaffolds
A key feature of the unmodified this compound dye is its remarkable insensitivity to changes in pH and solvent polarity. abpbio.comfishersci.com This stability is a significant advantage for many of the imaging applications described above, as it ensures that fluctuations in fluorescence intensity are due to the concentration or localization of the probe itself, rather than changes in the local ionic environment.
This inherent stability means the this compound scaffold itself does not function as an ion sensor. Instead, it serves as a stable fluorophore in applications where environmental sensing is undesirable. While other BODIPY derivatives can be specifically engineered to become fluorescent sensors for metal ions (like Cu²⁺, Al³⁺, Cr³⁺, and Fe³⁺) or pH through the attachment of specific chelating groups or ion-sensitive moieties, this is achieved by intentionally designing a mechanism to modulate the dye's fluorescence. medchemexpress.comresearchgate.net For this compound, its primary utility in the context of sensing platforms lies in its role as a non-responsive, constant reporter in multi-component systems or as a stable acceptor in FRET- or BRET-based assays. mdpi.commedchemexpress.com
Data Tables
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Excitation Maximum (Ex) | ~576 nm | mdpi.comabpbio.com |
| Emission Maximum (Em) | ~589 nm | mdpi.comabpbio.com |
| Molar Extinction Coefficient | ~83,000 - 98,000 cm⁻¹M⁻¹ | Current time information in Bangalore, IN.researchgate.net |
| Excited-State Lifetime | ~5 nanoseconds or longer | mdpi.comresearchgate.netthermofisher.com |
| Key Features | High quantum yield, photostable, hydrophobic, cell-permeable, insensitive to pH | mdpi.comthermofisher.comaatbio.com |
Table 2: Research Applications of this compound and its Derivatives
| Application Area | Specific Derivative/Probe | Research Focus | Model System | Source(s) |
|---|---|---|---|---|
| Live-Cell Imaging | This compound conjugate | NanoBRET Target Engagement | Live HEK293 cells | mdpi.comresearchgate.net |
| Organelle Imaging | Cholesteryl this compound C11 | Cholesterol transport, lipid droplet staining | Live cells, Zebrafish | aatbio.com |
| Enzyme Activity Sensing | AldeRed 588-A | ALDH enzyme activity | Human hematopoietic stem cells |
Detection of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) with Activatable this compound Probes
While the Bodipy core is a versatile scaffold for creating fluorescent probes, specific derivatives are often synthesized to react with particular analytes like reactive oxygen species (ROS). The inherent structure of some Bodipy dyes, featuring a diene system, allows them to react with ROS, leading to a change in their fluorescence. lumiprobe.comlumiprobe.com For instance, the closely related Bodipy 581/591 has been developed into probes for monitoring intracellular ROS. lumiprobe.comruixibiotech.com
Research has focused on creating Bodipy-based red-emitting probes for the selective detection of specific ROS, such as hypochlorous acid, in living cells. aatbio.com These "activatable" or "turn-on" probes are designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with the target ROS or NO, a chemical modification occurs that restores the bright fluorescence of the Bodipy core, allowing for sensitive detection and imaging of these transient species within cellular environments. Although the general strategy is well-established for the Bodipy class, specific, commercially available probes based on the exact this compound structure for ROS/NO detection are less commonly detailed in primary literature compared to custom-synthesized or closely related derivatives like Bodipy 581/591.
Enzyme Activity Monitoring and Small Molecule Detection Via this compound Fluorescence Modulations
The modulation of this compound's fluorescence is a powerful tool for monitoring enzymatic activity and detecting small molecules in real-time and within live cells. A key strategy involves creating fluorogenic substrates where the dye's fluorescence is initially quenched.
One prominent example is the development of a fluorescence-quenched substrate for monitoring the activity of human glucocerebrosidase (GCase), an enzyme associated with Gaucher disease. sfu.casci-hub.se In this system, this compound was specifically chosen for its red-shifted emission, which minimizes interference from endogenous cellular autofluorescence during live-cell imaging. sfu.ca The substrate was designed so that the this compound fluorophore is quenched by a Black Hole Quencher 2 (BHQ2) moiety through Förster Resonance Energy Transfer (FRET). sfu.ca Upon enzymatic cleavage of the substrate by active GCase, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that is proportional to enzyme activity. sfu.ca
A similar principle is used in DQ™ (dye-quenched) reagents. When numerous Bodipy dye molecules are heavily conjugated to a biopolymer like bovine serum albumin (BSA), their fluorescence is self-quenched. thermofisher.com Proteolytic cleavage of the protein backbone by enzymes releases smaller, highly fluorescent fragments, providing a sensitive assay for protease activity. thermofisher.com
Another research application involves the synthesis of Red-PED6, a fluorogenic lipid substrate incorporating this compound. This substrate is used to quantitatively monitor the activity of secretory phospholipase A2 (sPLA2) enzymes. The hydrolysis of Red-PED6 by sPLA2 relieves the intramolecular quenching of the this compound fluorophore, resulting in a measurable increase in red fluorescence. researchgate.net
| Target Enzyme | Probe Design Principle | Detection Mechanism | Key Advantage of this compound | Reference |
|---|---|---|---|---|
| Glucocerebrosidase (GCase) | Fluorescence-quenched substrate with BHQ2 quencher | FRET-based "turn-on" fluorescence upon substrate cleavage | Red-shifted emission reduces cellular autofluorescence | sfu.ca |
| Secretory Phospholipase A2 (sPLA2) | Fluorogenic lipid substrate (Red-PED6) | Relief of intramolecular quenching upon hydrolysis | Fluorophore for creating a red-shifted phospholipid substrate | researchgate.net |
| General Proteases | Heavily labeled DQ™ reagents (e.g., DQ BSA) | Relief of self-quenching upon proteolytic cleavage | Bright fluorophore suitable for creating highly quenched substrates | thermofisher.com |
Förster Resonance Energy Transfer (FRET)-Based Biosensing Methodologies with this compound
This compound is frequently employed as a component in FRET pairs for developing dynamic biosensors. Its well-defined spectral properties and high quantum yield make it an effective FRET acceptor when paired with green-emitting donors like Bodipy-FL.
As mentioned previously, a FRET-based probe for GCase activity utilized this compound as the acceptor fluorophore, paired with a BHQ2 quencher (which acts as a non-fluorescent acceptor). sfu.ca The efficiency of energy transfer from the Bodipy dye to the quencher keeps the system "dark" until the enzymatic cleavage event. sfu.ca
In another innovative application, FRET was used to probe the molecular dynamics of DNA. Researchers linked this compound to the end of an oligonucleotide to serve as a probe for detecting point mutations. researchgate.net By studying the fluorescence anisotropy decay and dynamic FRET, they investigated the molecular origins of changes in the dye's fluorescence lifetime when a mismatched base was present in the DNA duplex. researchgate.net
Furthermore, this compound has been used as a FRET acceptor to study lipid transfer between vesicles. In these experiments, one population of vesicles is labeled with a donor fluorophore (e.g., PED6 containing Bodipy-FL), and a second population is labeled with an acceptor (Red-PED6 containing this compound). The transfer of lipids between vesicles brings the donor and acceptor into proximity, allowing for FRET to occur, which can be monitored to quantify the rate of lipid exchange. researchgate.net
| Application | FRET Role of this compound | FRET Partner | Sensing Mechanism | Reference |
|---|---|---|---|---|
| GCase Enzyme Assay | Donor | Black Hole Quencher 2 (BHQ2) | Fluorescence is quenched until enzymatic cleavage separates the FRET pair. | sfu.ca |
| DNA Point Mutation Detection | Probe Fluorophore | (Not a traditional FRET pair) | Changes in fluorescence lifetime and anisotropy upon DNA structural changes are analyzed. | researchgate.net |
| Intervesicular Lipid Transfer | Acceptor | Bodipy-FL (in PED6) | FRET signal increases as donor- and acceptor-labeled lipids mix in fused vesicles. | researchgate.net |
This compound in Photonic and Energy Harvesting Research
The exceptional photophysical properties of Bodipy dyes, including strong absorption and high quantum yields, make them prime candidates for applications in materials science, particularly in photonics and energy conversion. researchgate.netnih.gov The this compound chromophore has been explored for its potential in light-harvesting systems and solar cell technologies.
Light-Harvesting Antenna Systems Employing this compound as Chromophores
Light-harvesting antenna systems are molecular assemblies designed to capture light energy and channel it to a specific reaction center, mimicking natural photosynthesis. google.com this compound, due to its strong absorption in the visible spectrum, can function as a chromophore within these systems. googleapis.comgoogle.com
Research and patents describe polymeric tandem dyes and multichromophore systems where multiple Bodipy units are incorporated into a polymer backbone. google.comgoogle.com These multichromophores act as an efficient antenna, absorbing incident light and transferring the excitation energy—often via FRET—to a covalently linked acceptor chromophore. google.comgoogle.com The inclusion of Bodipy dyes like 576/589 in such constructs is advantageous for creating systems that absorb strongly over a desired spectral range. google.com Covalently connected arrays featuring tetrapyrrole structures and Bodipy units have also been designed, exemplifying a versatile approach to constructing multichromophore systems for light-harvesting and electron-transfer studies. researchgate.net
Research in Organic Solar Cells and Dye-Sensitized Solar Cells Utilizing this compound
The tunable electronic properties and strong absorption characteristics of Bodipy dyes have led to their investigation as active materials in organic photovoltaics (OPV) and as sensitizers in dye-sensitized solar cells (DSSCs). nih.govnih.gov Bodipy derivatives possess good solubility in organic solvents and suitable HOMO-LUMO energy levels for use in solar cell devices. nih.gov
While much research focuses on synthesizing novel Bodipy structures to optimize performance, commercially available dyes like this compound are recognized as relevant materials in this field. ambeed.comchemscene.com In the context of p-type DSSCs, which use a nickel(II) oxide (NiO) semiconductor, researchers have designed sensitizers comprising a triphenylamine (B166846) donor appended to a Bodipy chromophore. nih.gov Although this specific study focused on newly synthesized analogues, it highlights the general design principles where the Bodipy unit acts as the light-absorbing chromophore. The goal is to achieve efficient charge separation at the dye-semiconductor interface upon photoexcitation. The performance of such cells depends critically on the electronic communication between the donor and acceptor components of the dye and the lifetime of the resulting charge-separated state. nih.gov
Photodynamic and Photothermal Research with this compound-Based Photosensitizers for in vitro Studies
Bodipy-based molecules are increasingly studied for light-based therapies like photodynamic therapy (PDT) and photothermal therapy (PTT). researchgate.netresearchgate.net In PDT, a photosensitizer generates cytotoxic reactive oxygen species (ROS) upon light irradiation to kill cancer cells. researchgate.net In PTT, the agent converts light energy into localized heat to induce tumor ablation. nih.govrsc.org
The Bodipy core can be synthetically modified, for example by halogenation with iodine atoms, to enhance the generation of singlet oxygen, a key ROS for PDT, resulting in a high singlet oxygen quantum yield (ΦΔ) and low fluorescence quantum yield (ΦFL). researchgate.net In vitro studies with such halogenated Bodipy derivatives have demonstrated that photoirradiation induces cellular damage and leads to cell death. researchgate.net
Furthermore, novel Bodipy-based agents have been developed that exhibit a photothermal mechanism of action that is independent of oxygen. uzh.chchemrxiv.org This is a significant advantage for treating hypoxic tumors where traditional PDT is less effective. These agents show high photocytotoxicity upon irradiation with low dark toxicity, leading to exceptionally high phototoxic indices in vitro. uzh.chchemrxiv.org For example, a novel azulene-containing Bodipy agent, AzuGlu-BODIPY, demonstrated potent photothermal efficacy against cancer cell lines in vitro, with IC50 values in the low micromolar range under 808 nm laser irradiation. nih.gov These studies showcase the versatility of the Bodipy platform in designing photosensitizers for diverse light-based therapeutic strategies.
Material Science Applications of this compound in Functional Polymers and Nanostructures
The unique photophysical characteristics of this compound, including its high fluorescence quantum yield, sharp emission spectrum, and good photostability, have made it a valuable component in the development of advanced functional materials. researchgate.netresearchgate.netabpbio.comabpbio.com Its incorporation into polymers, nanoparticles, and other nanostructures allows for the creation of materials with tailored optical properties for a range of research applications in materials science. The hydrophobic nature of the Bodipy core is particularly advantageous for applications involving the staining of lipophilic structures or integration into non-polar material matrices. abpbio.comabpbio.comruixibiotech.com
Integration of this compound into Fluorescent Polymers and Hydrogels for Advanced Materials Research
The covalent integration of this compound into polymeric architectures is a key strategy for creating advanced fluorescent materials. This dye can be incorporated into functionalized polymers, such as polyethylene (B3416737) glycol (PEG), to form materials with specific optical and physical properties. google.com These functionalized polymers can be designed with linking groups like phosphotriesters or phosphoramidates for conjugation to other molecules. google.com
In the field of diagnostics and bio-assays, this compound is used in the creation of polymeric tandem dyes. google.comgoogle.com These systems feature a light-harvesting multichromophore that can include Bodipy units, which then transfers energy to an acceptor chromophore. google.com This energy transfer mechanism enhances signal detection, which is critical for assays where target molecules are present in low quantities. google.com Such polymeric dyes are engineered to be aggregation-resistant, ensuring reliable performance. google.com Research has explored the use of Bodipy-functionalized polymers in various formats, including micelles for therapeutic applications and as fluorescent probes. aatbio.com The ability to create Bodipy-containing block copolymers further expands the possibilities for generating self-assembling nanostructures with fluorescent properties. ruixibiotech.com
Fabrication of this compound-Loaded Nanoparticles for Enhanced Photophysical Performance in Research
This compound and its derivatives are extensively used in the fabrication of fluorescent nanoparticles (NPs) for research purposes, particularly in bioimaging. researchgate.netmdpi.com These nanoparticles can be formed through methods like self-assembly, where the inherent hydrophobicity of the Bodipy dye drives the formation of NPs in aqueous environments. ruixibiotech.commdpi.com This process can yield nanoparticles with desirable characteristics, such as red to near-infrared (NIR) emission and large Stokes shifts. mdpi.com
A significant challenge in creating fluorescent nanoparticles is the phenomenon of aggregation-caused quenching (ACQ), where the close proximity of dye molecules leads to a decrease in fluorescence intensity. researchgate.net However, research has shown that through specific molecular design, Bodipy molecules can be engineered to inhibit intermolecular aggregation even when packed into nanoparticles. mdpi.com For instance, certain self-assembled Bodipy nanoparticles have demonstrated high fluorescence quantum yields in water, indicating that their emission is not significantly quenched. mdpi.com The photophysical properties of Bodipy-based nanoparticles are a key area of investigation, with studies focusing on tuning emission wavelengths and improving quantum yields for applications like in vivo optical imaging. researchgate.net Gold nanoparticles functionalized with Bodipy dyes have also been developed for sensing applications, such as the detection of intracellular ions.
Table 1: Photophysical Properties of this compound Derivatives This table presents the spectral properties for different forms of this compound.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Fluorescence Quantum Yield (Φ) | Source |
|---|---|---|---|---|---|
| BDP 576/589 NHS ester | 580 | 592 | 98,000 | 0.13 | lumiprobe.com |
Thin Films and Organic Light-Emitting Diodes (OLEDs) Research Involving this compound
The Bodipy platform is recognized for its potential in organic electronics, including applications in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). researchgate.netnih.gov The excellent photophysical properties, chemical stability, and tunable nature of Bodipy dyes make them attractive candidates for use as emitters or active materials in solid-state devices. researchgate.netresearchgate.net
When Bodipy dyes are incorporated into thin films, their photophysical properties can change compared to their solution state. Studies have shown that π-π stacking and aggregation in the solid state can cause red shifts in both the absorption and emission spectra, a property that can be essential for organic electronic applications. researchgate.net The structural versatility of the Bodipy core allows for extensive functionalization to fine-tune its optoelectronic properties for specific device architectures. nih.gov Although the application of Bodipy-based materials in OLEDs is still an emerging field, research has demonstrated their capability as active materials, with efforts focused on developing efficient emitters, including those in the near-infrared range. researchgate.net
Self-Assembled Supramolecular Architectures Incorporating this compound for Tunable Properties
Self-assembly is a powerful bottom-up approach for creating complex and functional supramolecular structures from molecular building blocks. taylorfrancis.compsu.edu This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. psu.edunih.gov In the context of this compound, its structural features can be exploited to direct the formation of well-defined nano-architectures.
The hydrophobic nature of the Bodipy core, combined with the potential for introducing specific functional groups, allows for the programmed assembly of these molecules into various structures like nanoparticles, micelles, and vesicles. mdpi.comtaylorfrancis.com For example, amphiphilic Bodipy dyes have been shown to form aggregates within polymeric micelles. aatbio.com The self-assembly of Bodipy molecules into nanoparticles in aqueous solutions is a prominent example, resulting in materials with distinct photophysical properties compared to the individual molecules. mdpi.com The ability to control the assembly process by modifying the dye's chemical structure or the assembly conditions (e.g., solvent, temperature) allows for the tuning of the final architecture's properties, such as emission wavelength and quantum yield. mdpi.comnih.gov These self-assembled supramolecular systems are of great interest for creating new materials for sensing, bioimaging, and organic electronics. researchgate.netpsu.edu
Table 2: List of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene | BODIPY |
| This compound | BDP 576/589 |
| Polyethylene glycol | PEG |
Covalent and Non Covalent Functionalization Strategies for Expanding Bodipy 576/589 Research Utility
Bioconjugation Chemistry of Bodipy 576/589 with Biomolecules for Research Probes
Covalently attaching this compound to biomolecules is a fundamental technique for creating highly specific probes for biochemical and cellular investigations. The choice of bioconjugation chemistry is critical for producing robust and reliable tools that can visualize and track biological processes. axispharm.com
Achieving precise, site-specific labeling of proteins and peptides with this compound is essential for studying their functions, conformational dynamics, and interactions. This is often accomplished by using this compound derivatives equipped with reactive groups that target specific amino acid residues. A widely used method involves N-hydroxysuccinimide (NHS) esters of this compound, which readily react with primary amines found on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds. abpbio.comfishersci.comthermofisher.com These reactions are typically performed in slightly alkaline conditions. thermofisher.com Another common strategy targets cysteine residues, whose sulfhydryl groups can be selectively modified.
These specific labeling approaches are invaluable for mechanistic studies. For example, in fluorescence polarization-based assays, the relatively long excited-state lifetime of this compound (typically 5 nanoseconds or longer) is advantageous. abpbio.comfishersci.com When the dye is attached to a protein, its fluorescence polarization is high; if the protein is cleaved by an enzyme, the resulting smaller, dye-labeled fragments tumble faster, leading to depolarization of the emitted light. thermofisher.com This allows for real-time monitoring of enzymatic activity. Similarly, techniques like Förster Resonance Energy Transfer (FRET) can be used to measure molecular interactions. axispharm.com
Table 1: Common Reactive Groups for Protein Labeling with this compound
| Reactive Group on this compound | Target Amino Acid Residue | Resulting Bond | Key Application |
| N-hydroxysuccinimide (NHS) Ester | Lysine, N-terminus | Amide | Labeling proteins and antibodies for tracking and quantification. abpbio.comfishersci.comthermofisher.com |
| Maleimide | Cysteine | Thioether | Probing protein structure and conformational changes. |
| Carboxylic Acid (activated with carbodiimides like EDAC) | Lysine, N-terminus | Amide | Conjugation to primary amines on various biomolecules. broadpharm.com |
The covalent labeling of DNA and RNA with this compound is a powerful tool in molecular biology and genetics. biosyn.com The fluorophore can be incorporated into oligonucleotides through several methods. One common post-synthesis approach involves reacting an amine-modified oligonucleotide with a this compound NHS ester. biosyn.comabpbio.com The dye can be attached to the 5'- or 3'-end, or internally via a modified nucleotide. biosyn.com The use of a spacer arm, such as a C3 or C6 alkyl chain, between the dye and the NHS ester can help separate the fluorophore from the biomolecule, potentially reducing interference. fishersci.comthermofisher.com
Bodipy-labeled nucleic acids are crucial for applications like DNA sequencing and the detection of point mutations. biosyn.com The dye's properties, such as high photostability and narrow emission bands, are superior to many traditional dyes, and it has a minimal effect on the electrophoretic mobility of DNA fragments. biosyn.comthermofisher.com These probes are also used in dynamic studies; for instance, fluorescence anisotropy decay and FRET have been used to investigate the molecular origins of fluorescence changes when a this compound-labeled oligonucleotide binds to a mismatched DNA base.
The inherent hydrophobicity of the Bodipy core makes it particularly suitable for studying lipids and membranes. abpbio.comfishersci.com this compound can be conjugated to lipids, such as fatty acids or ceramides, to create fluorescent analogs that are well-tolerated by cells and metabolic enzymes. thermofisher.com These probes are used to stain membranes and other lipophilic structures, enabling the study of lipid metabolism, membrane dynamics, and the organization of membrane domains. abpbio.comfishersci.comthermofisher.com
In glycobiology, this compound can be attached to carbohydrates to track their cellular uptake and localization. The functionalization often involves reacting an amine-modified sugar with an NHS ester of the dye. These fluorescent glycoconjugates are instrumental in studying carbohydrate metabolism and their roles in cellular recognition and signaling.
Design and Synthesis of Activatable and Ratiometric this compound Probes for Dynamic Sensing and Imaging Research
A major focus in probe development is the creation of "smart" or activatable this compound probes that signal the presence of a specific analyte or a change in the cellular environment. researchgate.net The design of these probes often relies on modulating the dye's fluorescence through mechanisms like Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), or FRET. researchgate.netresearchgate.netiyte.edu.tr
Activatable "turn-on" probes are typically engineered to be non-fluorescent in their initial state. Upon reacting with a target, a chemical transformation occurs that restores the bright fluorescence of the Bodipy core. For example, the oxidation of the polyunsaturated butadienyl portion of a related Bodipy 581/591 dye shifts its fluorescence emission from ~590 nm to ~510 nm, providing a clear signal of an oxidative event. thermofisher.com Ratiometric sensors, which exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding, allow for more precise quantitative measurements that are independent of probe concentration. researchgate.net The synthesis of these advanced probes involves strategically modifying the Bodipy core at its various reactive positions to install both a recognition unit for the target and a mechanism for signal transduction. iyte.edu.trresearchgate.netresearchgate.net
Development of Self-Assembled Systems and Supramolecular Architectures Based on this compound
The planar structure of the Bodipy core makes it an excellent candidate for building self-assembled systems through non-covalent interactions like π-π stacking and hydrogen bonding. mdpi.com While historically less explored than other dyes, recent years have seen a surge in the design of supramolecular structures based on Bodipy fluorophores, including nanoparticles, liquid crystals, and supramolecular polymers. mdpi.comfrontiersin.org
By functionalizing the this compound molecule with specific recognition motifs, such as carboxyl groups or uracil (B121893) units, researchers can direct their assembly into ordered architectures. mdpi.comfrontiersin.org For example, a Bodipy derivative with a butyric acid group was shown to form translationally stacked structures driven by hydrogen bonding between the carboxyl groups. mdpi.com These self-assembled systems can exhibit emergent photophysical properties that differ from the individual monomeric dyes. For instance, self-assembled Bodipy nanoparticles have been designed as "turn-on" fluorescent sensors for detecting zinc ions in biological samples. nih.gov The Bodipy monomers self-assemble into non-fluorescent nanoparticles in water, but in the presence of zinc, a strong fluorescence signal is produced. nih.gov Such supramolecular control is a powerful strategy for developing novel sensors and materials. google.com
Polymerization and Cross-Linking Strategies for this compound Monomers in Material Science
Integrating this compound into polymer structures is a key strategy for creating advanced functional materials. google.com By attaching polymerizable groups (e.g., acrylates) to the Bodipy core, the dye can act as a monomer in polymerization reactions. researchgate.net This allows for the creation of highly fluorescent polymers where the dye is covalently incorporated into the polymer backbone or as a side chain. google.com
Cross-linking strategies are used to create robust, insoluble polymer films and networks. researchgate.netnih.gov For example, a method using a radical-based thiol-ene "click" reaction was developed to synthesize cross-linked Bodipy polymers. researchgate.net This process created materials with unique optical and electrochemical properties, and the resulting films could be photopatterned using a mask. Such fluorescent polymer networks have potential applications in organic electronics, photocatalysis, and as solid-state sensors. researchgate.net The stability afforded by cross-linking is crucial for applications in biological media, where non-cross-linked coatings can be unstable. nih.gov
Future Directions and Emerging Challenges in Bodipy 576/589 Research
Strategies for Enhancing Photostability and Quantum Yield of Bodipy 576/589 under Diverse Research Conditions
A primary focus in Bodipy research is the improvement of photostability and quantum yield. While Bodipy dyes are known for their relatively high quantum yields and photostability compared to other fluorophores like fluorescein, their performance can be further optimized for demanding applications. thermofisher.commdpi.com
Key strategies to enhance these properties include:
Structural Modification: Simple structural changes to the Bodipy core can significantly impact its photophysical characteristics. mdpi.com For instance, the introduction of specific substituents can increase the quantum yield of triplet state formation. mdpi.com Researchers have found that creating 2,6-dipropargyl-1,3,5,7-tetramethyl BODIPYs can improve photostability while maintaining desirable photophysical and photochemical properties. acs.org Additionally, the introduction of triazolyl moieties has been shown to confer extra photostability. acs.org
Electron Pumping: This approach involves using an electron-withdrawing Bodipy core and incorporating electron-donating groups to tune the emission wavelength while preserving photostability. mdpi.compreprints.org
Insulation from Interchromophoric Interactions: In constructs with multiple Bodipy fluorophores, preventing detrimental interactions between them is crucial. nih.gov Using hydrophobic decyl chains to insulate the fluorophores from each other helps preserve their individual photophysical properties, leading to brighter probes. nih.gov This strategy has been shown to result in a threefold increase in brightness compared to a single Bodipy monomer. nih.gov
Development of Far-Red/Near-Infrared Emitting this compound Derivatives for Advanced Methodological Applications
Shifting the emission of this compound to the far-red and near-infrared (NIR) regions of the spectrum is a significant area of development. acs.orgdoi.org Light in this range (650–900 nm) offers advantages for biological imaging, including deeper tissue penetration, reduced photodamage, and minimal interference from cellular autofluorescence. acs.org
Strategies to achieve this red-shift include:
Extending π-Conjugation: A common and effective method to achieve longer wavelength absorption and emission is to extend the π-conjugated system of the Bodipy core. researchgate.net This can be accomplished by fusing aromatic rings to the core structure. researchgate.net The Knoevenagel condensation reaction, for example, can be used to create derivatives that absorb light across a broad wavelength range. thieme-connect.com
Aza-Bodipy Analogs: Replacing the meso-carbon atom of the Bodipy structure with a nitrogen atom to form aza-Bodipys is a key strategy for shifting the emission to the red and NIR regions. mdpi.compreprints.org
J-Aggregates: The formation of J-aggregates, a specific type of molecular self-assembly, can also lead to a red-shift in the emission spectrum. mdpi.compreprints.orgdoi.org
A series of long-wavelength Bodipy dyes, including SPC, DC-SPC, DPC, and DC-DPC, have been synthesized that exhibit excellent photophysical properties in the far-red to NIR region. acs.org These derivatives possess large extinction coefficients, high fluorescence quantum yields, and good photostability. acs.org
Integration of Artificial Intelligence and Machine Learning for High-Throughput Design and Prediction of Novel this compound Properties
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of new fluorescent dyes. bd.comresearchgate.netrsc.org These computational tools can accelerate the development of novel this compound derivatives with tailored properties by predicting their characteristics before synthesis. researchgate.netresearchgate.net
Applications of AI and ML in Bodipy research include:
Predicting Photophysical Properties: Machine learning models, such as Quantitative Structure-Property Relationship (QSPR) models, are being developed to predict the maximum absorption wavelength (λmax) of Bodipy compounds with a high degree of accuracy. researchgate.netresearchgate.net These models use molecular descriptors that capture information about the size, shape, and connectivity of the molecules. researchgate.net
High-Throughput Screening: AI algorithms can analyze vast datasets of existing fluorochromes to identify optimal positions in laser lines for new dyes, guiding the development of brighter and cleaner fluorochromes. bd.com This approach has been successfully used to develop new families of fluorochromes with improved data resolution. bd.com
Inverse Design: Quantum machine learning (QML) models can be used as a rapid surrogate for more computationally expensive methods like density functional theory (DFT) to inverse-design Bodipy derivatives with specific desired excitation energies. aip.org
Generative Adversarial Networks (GANs): GANs can be employed to generate novel molecular structures with desirable fluorescent properties, expanding the library of potential Bodipy derivatives. nih.gov
Exploration of Novel Reactivity and Unconventional Transformations of this compound Scaffolds
Expanding the synthetic toolkit for modifying the Bodipy core is crucial for creating new functional probes. Researchers are exploring novel and unconventional chemical transformations to introduce a wider range of functional groups.
Key areas of exploration include:
C-H Bond Activation: Direct functionalization of the Bodipy core through regioselective C-H bond activation offers a more efficient route to new derivatives compared to traditional methods that require pre-functionalization with halogens. rhhz.net
Click Chemistry: The use of "click-type" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a versatile and efficient way to conjugate Bodipy dyes to other molecules. acs.org
Post-Synthetic Modification: Developing new methodologies for the synthetic post-modification of the Bodipy core allows for the functionalization of the pyrrole (B145914) C-ring positions and the meso-position. researchgate.net Halogenated Bodipys can serve as substrates for nucleophilic substitution or Pd-catalyzed cross-coupling reactions. researchgate.net
Modifications at the Boron Center: While modifications to the pyrrole rings and meso-position are common, substitutions at the boron atom remain less explored. scilit.com Altering the boron substitution can tune the dye's photophysical properties, solubility, and aggregation behavior. scilit.com
Emerging Research Frontiers in Sustainable Chemistry and Advanced Functional Materials Utilizing this compound
The principles of sustainable chemistry are increasingly being applied to the synthesis and application of fluorescent dyes. Furthermore, the unique properties of this compound make it a valuable component in the development of advanced functional materials.
Key emerging frontiers include:
Water-Soluble Bodipy Dyes: A significant challenge for many Bodipy dyes is their low water solubility, which limits their use in biological and aqueous environments. preprints.orgrsc.org Recent research has focused on developing straightforward methods to convert hydrophobic Bodipys into highly hydrophilic ones. rsc.org One approach involves the at-boron substitution of fluorine atoms with hydrophilic acyloxyl chains, which dramatically enhances water solubility while preserving the dye's key photophysical characteristics. rsc.org
Functional Materials for Medical Diagnostics and Treatment: The structural diversity and amenability to modification of Bodipy dyes make them attractive for various medical and biological applications. nih.govresearchgate.net They are being integrated into drug micro- and nanocarriers to enhance therapeutic effects and enable real-time imaging. nih.gov
Self-Assembled Structures: The ability of Bodipy dyes to self-assemble into H- or J-type aggregates is being explored for the creation of novel materials with tunable optical and electronic properties. aip.org These self-assembled structures have potential applications in areas such as sensing and light-harvesting.
Multi-Modal this compound Systems for Combined Research Applications
There is a growing interest in developing multi-modal probes that combine the fluorescent properties of this compound with other imaging or therapeutic modalities. These integrated systems can provide more comprehensive information and enable new research capabilities.
Examples of multi-modal systems include:
Combined Imaging Modalities: Researchers are creating probes that combine fluorescence imaging with other techniques like magnetic resonance imaging (MRI). chemrxiv.org For instance, an aza-Bodipy system functionalized at the boron center with Gd3+ complexes has been designed as a bimodal probe for both MRI and near-infrared fluorescence imaging. chemrxiv.org
Theranostic Probes: Bodipy derivatives are being developed for theranostic applications, which combine diagnostic imaging with therapeutic action. mdpi.compreprints.org For example, some Bodipy derivatives can act as photosensitizers in photodynamic therapy (PDT), generating reactive oxygen species to kill cancer cells upon light activation. mdpi.compreprints.org
Probes for Multi-Parametric Sensing: By engineering the Bodipy scaffold, it is possible to create probes that can simultaneously report on multiple biological parameters. For example, asymmetric Bodipy probes have been developed that can achieve complete spectral resolution for identifying all twenty native amino acids based on a multi-variable analysis of fluorescence emission, lifetime, and brightness. biorxiv.orgbiorxiv.org
Q & A
Q. How do the photophysical properties of BODIPY 576/589 influence its selection for specific imaging applications?
this compound exhibits a high extinction coefficient (>80,000 cm⁻¹M⁻¹) and fluorescence quantum yield (~0.9), making it suitable for low-light detection and quantitative fluorescence measurements. Its insensitivity to pH (2–12) and solvent polarity allows consistent performance across diverse experimental conditions, such as lipid membrane studies or intracellular organelle labeling. Researchers should prioritize its use in environments requiring photostability over extended imaging sessions (>1 hour), as its excitation/emission maxima (576/589 nm) minimize interference from cellular autofluorescence .
Q. What are the key considerations when designing experiments using this compound for lipid membrane studies?
Due to its hydrophobic nature, this compound requires dissolution in DMSO (10–20 mM stock) followed by dilution in lipid-compatible buffers (e.g., PBS with 0.1% BSA). For membrane labeling, pre-incubation with lipid carriers (e.g., fatty acid-free BSA) at a 1:5 molar ratio (dye:carrier) enhances solubility and reduces aggregation artifacts. Control experiments should include unstained samples and parallel assays with hydrophilic dyes (e.g., fluorescein) to confirm membrane-specific localization .
Advanced Research Questions
Q. How can researchers optimize this compound NHS ester labeling protocols to minimize nonspecific binding in protein conjugation studies?
To achieve efficient amine labeling, use a 3–5 molar excess of NHS ester relative to the target protein’s lysine residues. Conduct reactions in pH 8.3–8.5 bicarbonate buffer at 4°C for 4–6 hours to reduce hydrolysis. Post-conjugation, purify labeled proteins using size-exclusion chromatography (Sephadex G-25) to remove unreacted dye, and validate specificity via SDS-PAGE with in-gel fluorescence scanning. The C3 alkyl spacer in this compound’s structure minimizes steric hindrance, preserving protein functionality .
Q. What methodological approaches are recommended for resolving contradictory fluorescence polarization data in studies using this compound?
Discrepancies in polarization assays often arise from environmental factors (e.g., temperature fluctuations, viscosity changes) or competing quenching mechanisms. To mitigate this:
- Standardize buffer viscosity using glycerol (20–30% v/v) to stabilize rotational diffusion rates.
- Perform time-correlated single-photon counting (TCSPC) to measure fluorescence lifetime (typically >5 ns for this compound), distinguishing true binding events from nonspecific interactions.
- Include internal controls with unlabeled ligands to quantify baseline anisotropy .
Q. How should researchers control environmental variables when employing this compound in longitudinal live-cell imaging studies?
For time-lapse imaging:
- Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching under prolonged illumination.
- Maintain cells in phenol red-free media supplemented with 1% FBS to minimize background fluorescence.
- Validate dye retention using washout controls (e.g., 30-minute incubation with 0.1% Triton X-100) to confirm membrane integrity. This compound’s two-photon cross-section (~100 GM) enables reduced phototoxicity in deep-tissue imaging with multiphoton microscopy .
Methodological Challenges and Solutions
Q. What experimental strategies address spectral overlap when using this compound in multicolor imaging panels?
Pair this compound with fluorophores emitting >600 nm (e.g., Cy5) to avoid bleed-through. Use linear unmixing algorithms for spectral separation, and validate channel specificity using single-stained controls. For Förster resonance energy transfer (FRET) studies, select a quencher (e.g., QSY 21) with substantial spectral overlap (>30%) with this compound’s emission .
Q. How can researchers validate the specificity of this compound in dynamic processes like lipid droplet trafficking?
Combine pulse-chase labeling with inhibitors of lipid metabolism (e.g., triacsin C for acyl-CoA synthetase). Use super-resolution microscopy (e.g., STED) to resolve sub-100 nm structures, and correlate findings with biochemical assays (e.g., thin-layer chromatography) to confirm lipid composition. This compound’s photostability supports high-frame-rate imaging (>10 fps) for tracking rapid organelle movements .
Data Interpretation and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound-based assays?
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, and apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For fluorescence intensity data, normalize to internal standards (e.g., Hoechst 33342 nuclear stain) to account for cell density variations. Report mean ± SEM with n ≥ 3 biological replicates .
Q. How should researchers address batch-to-batch variability in this compound conjugates?
Characterize each batch via HPLC (≥95% purity) and UV-Vis spectroscopy to confirm extinction coefficients. Store aliquots at ≤-15°C in anhydrous DMSO to prevent hydrolysis. Include a reference standard (e.g., commercial this compound) in each experiment to normalize fluorescence intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
